molecular formula C7H10O3 B1294483 Triacetylmethane CAS No. 815-68-9

Triacetylmethane

Cat. No.: B1294483
CAS No.: 815-68-9
M. Wt: 142.15 g/mol
InChI Key: AUZFRUHVDNDVJI-UHFFFAOYSA-N
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Description

Triacetylmethane, also known as 3-acetylpentane-2,4-dione, is an organic compound with the molecular formula C7H10O3. It is a colorless liquid that is soluble in organic solvents and alkaline water. This compound readily forms an enolate, which is a negatively charged species formed by the deprotonation of a hydrogen atom on a carbon atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetylmethane can be synthesized through the condensation of acetylacetone with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Triacetylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Molecular Targets and Pathways

Triacetylmethane readily forms an enolate, which can interact with metal ions to form various metal complexes. These interactions change the chemical environment of the metal ions, potentially altering their reactivity and interactions with other molecules in the system.

Mode of Action

The enolate of this compound interacts with metal ions, forming complexes that can influence the reactivity of the metal ions. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Properties

IUPAC Name

3-acetylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZFRUHVDNDVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231145
Record name Methine triacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-68-9
Record name 3-Acetyl-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methine triacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methine triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methine triacetate
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Synthesis routes and methods

Procedure details

Gaseous acetyl fluoride is bubbled into a suspension of 30.0 g. (0.1 mole) of the thallous salt of acetylacetone in 150 ml. of dry tetrahydrofuran, under nitrogen, at a rate of 3.0 cc./minute for a total of 30 minutes. After filtration through Celite, the solution is concentrated and the residue distilled to give 13.5 g. (96%), b.p. 90°-95°/1.0 mm.
[Compound]
Name
thallous salt
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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